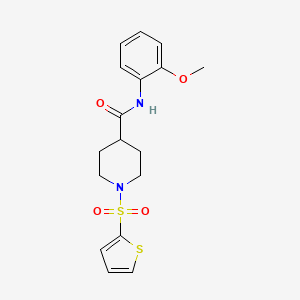
N-(2-methoxyphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as MTSP, is a compound that has been studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide involves the inhibition of various signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. This compound has been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, this compound has been found to modulate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, thereby protecting against neurodegeneration.
实验室实验的优点和局限性
N-(2-methoxyphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity and stability. This compound can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-methoxyphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide. One potential direction is to investigate the efficacy of this compound in combination with other anti-cancer or anti-inflammatory agents. Another direction is to investigate the potential of this compound as a neuroprotective agent in various neurodegenerative diseases. Furthermore, the development of new derivatives of this compound with improved solubility and bioavailability may enhance its therapeutic potential.
合成方法
N-(2-methoxyphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process involving the reaction of 2-methoxyaniline and 2-thiophenesulfonyl chloride, followed by the addition of piperidine and the subsequent conversion of the resulting intermediate to the final product. The synthesis method of this compound has been optimized to achieve high yields and purity.
科学研究应用
N-(2-methoxyphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-(2-methoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-15-6-3-2-5-14(15)18-17(20)13-8-10-19(11-9-13)25(21,22)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSHHJUHIWDRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
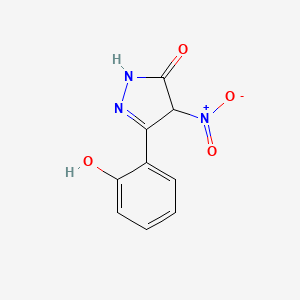
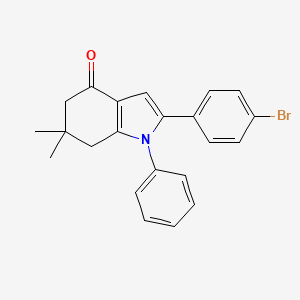
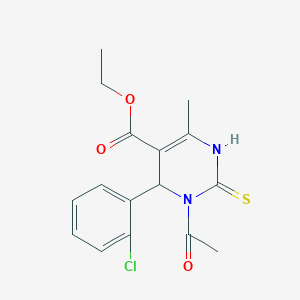
![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4938875.png)
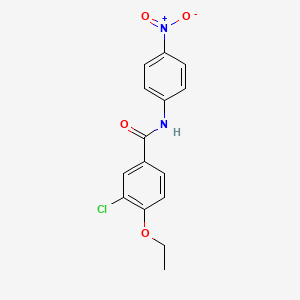
![1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4938892.png)
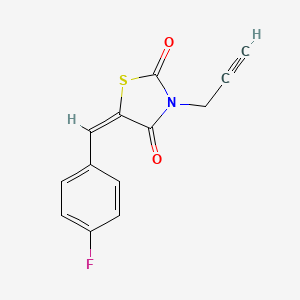
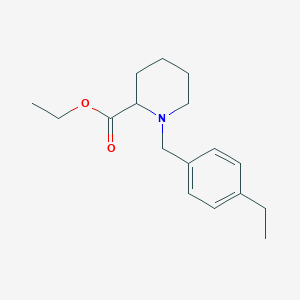
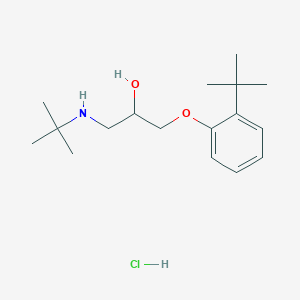
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4938918.png)
![3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(2-methoxyethyl)acrylamide](/img/structure/B4938935.png)
![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4938940.png)
![5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4938942.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938946.png)
